Cas no 97-95-0 (2-Ethyl-1-butanol)

2-Ethyl-1-butanol structure
2-Ethyl-1-butanol structure
2-Ethyl-1-butanol
97-95-0
C6H14O
102.174762248993
MFCD00004744
81794
24894414

2-Ethyl-1-butanol Properties

Names and Identifiers

    • 2-Ethylbutan-1-ol
    • 2-Ethylbutyl alcohol
    • Isohexyl alcohol
    • 2-Ethyl-1-butanol
    • 2-Ethylbutanol
    • 2-Ethyl-1-butanol (ACI)
    • 3-Methylolpentane
    • NSC 8858
    • Pseudohexyl alcohol
    • +Expand
    • MFCD00004744
    • TZYRSLHNPKPEFV-UHFFFAOYSA-N
    • 1S/C6H14O/c1-3-6(4-2)5-7/h6-7H,3-5H2,1-2H3
    • OCC(CC)CC
    • 1731254

Computed Properties

  • 102.10400
  • 1
  • 1
  • 3
  • 7
  • 31.2
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 1.6
  • nothing
  • 0

Experimental Properties

  • 1.41490
  • 20.23000
  • n20/D 1.422(lit.)
  • Soluble in water (4 mg/ml at 25°C), alcohol, ether, and most organic solvents.
  • 146°C
  • −15 °C (lit.)
  • Fahrenheit: 136.4 ° f
    Celsius: 58 ° c
  • 4g/l
  • Colorless and transparent liquid with special odor
  • Slightly soluble in water, miscible in most organic solvents such as ethanol \ diethyl ether. It can dissolve oils \ waxes \ rubber \ dyes and natural resins
  • 0.83 g/mL at 25 °C(lit.)

2-Ethyl-1-butanol Security Information

  • GHS07 GHS07
  • EL3850000
  • 1
  • 3
  • S36
  • III
  • R21/22
  • Xn Xn
  • UN 2275 3/PG 3
  • H302,H312
  • P280
  • warning
  • III
  • 21/22
  • Warning
  • Yes
  • 1.1-7%(V)
  • 3

2-Ethyl-1-butanol Customs Data

  • 2905199090
  • China Customs Code:

    2905199090

    Overview:

    2905199090. Other saturated monohydric alcohols. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2905199090. saturated monohydric alcohols. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

2-Ethyl-1-butanol Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: (OC-6-22)-[1,4-Diazabicyclo[2.2.2]octane-κN1,κN4]bis[tetrahydroborato(1-)-κH,κH′… Solvents: Tetrahydrofuran
1.2 Reagents: Methanol
Reference
Modified borohydride agents, (1,4-diazabicyclo[2.2.2]octane)(tetrahydroborato)zinc complex [Zn(BH4)2(dabco)]. A new ligand metal borohydride as a stable, efficient, and versatile reducing agent
Firouzabadi, Habib; Zeynizadeh, Behzad, Bulletin of the Chemical Society of Japan, 1997, 70(1), 155-167

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  1 h, -5 - 0 °C; 2 h, 0 - 5 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
Method for preparation of remdesivir intermediate 2-ethyl-1-butanol with alkyl acetoacetate and halogenated ethane as main material
, China, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Solvents: Ethanol
Reference
Regioselective reductive cleavage of terminal epoxides with polymer-supported chloroaluminum tetrahydroborate
Tamami, Bahman; Lakouraj, M. Mansour; Yeganeh, Hamid, Journal of Chemical Research, 1997, (1997), 330-331

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Isopropanol Catalysts: Indium isopropoxide ;  3 - 24 h, 25 °C
Reference
2-Propanol
Collier, Steven J., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2016, , 1-15

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Isopropanol Catalysts: Indium isopropoxide Solvents: Isopropanol ;  3 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  25 °C
Reference
Indium Tri(isopropoxide)-Catalyzed Selective Meerwein-Ponndorf-Verley Reduction of Aliphatic and Aromatic Aldehydes
Lee, Jaeyoung; Ryu, Taekyu; Park, Sangjune; Lee, Phil Ho, Journal of Organic Chemistry, 2012, 77(10), 4821-4825

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel ;  1.4 MPa, rt → 150 °C; 4.5 h, 150 °C
Reference
Acetaldehyde as an ethanol derived bio-building block: an alternative to Guerbet chemistry.
Moore, Cameron M.; Staples, Orion; Jenkins, Rhodri W.; Brooks, Ty R.; Semelsberger, Troy A.; et al, Green Chemistry, 2017, 19(1), 169-174

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Zinc, (pyrazine-κN1)bis[tetrahydroborato(1-)-κH,κH′]- Solvents: Diethyl ether
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Poly-η-(pyrazine)zinc borohydride as a new stable, efficient and selective reducing agent
Tamami, B.; Lakouraj, M. Mansour, Synthetic Communications, 1995, 25(19), 3089-96

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Boron trifluoride etherate ,  Sodium borohydride Solvents: Tetrahydrofuran
1.2 Reagents: Methanol
1.3 Reagents: Tetrahydrofuran Solvents: Water
Reference
Novel conversion of aldehydes to boronic esters. Simultaneous IGOR2 computer generation and experimental observation of an unusual rearrangement of α-aminoboranes
Fisher, Gary B.; Juarez-Brambila, Jesus J.; Goralski, Christian T.; Wipke, W. Todd; Singaram, Bakthan, Journal of the American Chemical Society, 1993, 115(2), 440-4

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Water ;  rt; 2 h, rt → 30 °C
Reference
Preparation of 2-ethyl-1-butanol
, China, , ,

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Sodium Solvents: Ethanol
Reference
The preparation of 2-ethyl-1-butene
Colonge, J., Bulletin de la Societe Chimique de France, 1942, 9, 730-3

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Phenylsilane ,  Potassium tert-butoxide Catalysts: 2708159-77-5 Solvents: Tetrahydrofuran ;  rt; rt → 100 °C; 18 h, 60 - 100 °C
1.2 Reagents: Cesium fluoride Solvents: tert-Butyl methyl ether ,  Water ;  3 h, rt
Reference
Chemoselective hydrosilylation of carboxylic acids using a phosphine-free ruthenium complex and phenylsilane
Abhilash, Vishwanathan; Hegde, Shivaprasad N.; Jacob, Anand; Mathivanan, Namachivayam; Lamees, Thundianandi; et al, Journal of Organometallic Chemistry, 2022, 963,

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Dabco ,  Silver tetrafluoroborate ,  2304691-74-3 Solvents: Tetrahydrofuran ;  10 h, 60 atm, 60 °C
1.2 Solvents: Tetrahydrofuran ;  rt
Reference
Tris(pyrazolyl)borate Cobalt-Catalyzed Hydrogenation of C=O, C=C, and C=N Bonds: An Assistant Role of a Lewis Base
Lin, Yang; Zhu, De-Ping; Du, Yi-Ran; Zhang, Rui ; Zhang, Suo-Jiang; et al, Organic Letters, 2019, 21(8), 2693-2698

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Lithium chloride
Reference
Decomposition of carbonate esters of 1,3-diols. The chemistry of 1,3-bifunctional systems. XXVI
Bartok, M.; Molnar, A.; Bartok-Bozoki, G., Acta Chimica Hungarica, 1983, 114(3-4), 375-9

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel ;  5 h, 60 °C
Reference
Catalytic preparation of gas-liquid contact reaction products of unsaturated organic compounds, secondary alcohols, tertiary alcohols, or aldehydes with hydrogen
, Japan, , ,

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
Reference
Tryptamines as Ligands and Modulators of the Serotonin 5-HT2A Receptor and the Isolation of Aeruginascin from the Hallucinogenic Mushroom Inocybe aeruginascens
Jensen, Niels, 2004, , (20121004),

Synthetic Circuit 16

Reaction Conditions
1.1 Catalysts: (Dimethyl sulfide)trihydroboron
1.2 Catalysts: Hydrogen peroxide
Reference
Borane-Dimethyl Sulfide
Zaidlewicz, Marek, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: (R)-Alpine borane Solvents: Tetrahydrofuran ;  1 min, rt
Reference
Reaction of Alpine-Borane with aldehydes: reactivity rate assessment by observation of the disappearance of the carbonyl n - Π* peak by UV-visible spectroscopy
Bland, Layla; Panigot, Michael J., Journal of the Arkansas Academy of Science, 2000, 54, 24-32

Synthetic Circuit 18

Reaction Conditions
1.1 Catalysts: Copper, butyl-
Reference
Crystallization of phases in the system pyrargyrite-proustite in hydrothermal conditions
Hess, Petr; Mrazek, Zdenek; Smejkalova, Marie, Sbornik Vysoke Skoly Chemicko-Technologicke v Praze, 1986, (1986), 119-42

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Lithium borohydride Solvents: Methanol ,  Diglyme
Reference
Mixed solvents containing methanol as useful reaction media for unique chemoselective reductions within lithium borohydride
Soai, Kenso; Ookawa, Atsuhiro, Journal of Organic Chemistry, 1986, 51(21), 4000-5

Synthetic Circuit 20

Reaction Conditions
Reference
Study of organic oxides. XXXIX. Reaction of unsaturated α-oxides with Group II A organometallic compounds
Razina, R. S.; Kulina, L. A.; Al'bitskaya, V. M., Zhurnal Obshchei Khimii, 1979, 49(5), 1047-50

Synthetic Circuit 21

Reaction Conditions
1.1 Catalysts: Molybdenum carbide ,  Molybdenum dioxide Solvents: Ethanol ;  rt → 280 °C; 3 h, 280 °C
Reference
Synthesis-Controlled α- and β-Molybdenum Carbide for Base-Promoted Transfer Hydrogenation of Lignin to Aromatic Monomers in Ethanol
Wu, Kejing; Yang, Chunyan; Zhu, Yingming ; Wang, Junbo; Wang, Xueting; et al, Industrial & Engineering Chemistry Research, 2019, 58(44), 20270-20281

2-Ethyl-1-butanol Raw materials

2-Ethyl-1-butanol Preparation Products

2-Ethyl-1-butanol Related Literature